5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER is a complex organic compound that features a tert-butylphenyl group and a pyrrole-phenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER typically involves multiple steps, including the formation of the pyrrole and oxadiazole rings, followed by their coupling with the tert-butylphenyl group. Common reagents used in these reactions include acetophenone, trimethylacetaldehyde, and TosMIC (tosylmethyl isocyanide) in the presence of a mild base like LiOH·H2O . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioactive properties.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility
Mechanism of Action
The mechanism by which 4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A simpler compound with a tert-butyl group attached to a phenol ring.
tert-Butyl (4R,6R)-6- 2- 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4- (phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid: A complex compound with structural similarities.
4-tert-Butylphenylboronic acid: Contains a boronic acid group attached to a tert-butylphenyl ring.
Uniqueness
What sets 4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER apart is its combination of the tert-butylphenyl group with the pyrrole-phenyl-oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H23N3O2/c1-23(2,3)18-8-12-20(13-9-18)27-16-21-24-22(25-28-21)17-6-10-19(11-7-17)26-14-4-5-15-26/h4-15H,16H2,1-3H3 |
InChI Key |
JXHMJXDJPOPWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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